

Erythrosin B: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Erythrosin B

Cat. No.: B097352

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrosin B, a xanthene dye also known as Acid Red 51, is a versatile and valuable tool in a variety of laboratory settings. This technical guide provides an in-depth overview of its core applications, including its use as a biological stain for cell viability and histology, its role as a photosensitizer in photodynamic therapy (PDT) research, and its utility as a fluorescent probe. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its effective implementation in research and development.

Introduction to Erythrosin B

Erythrosin B ($C_{20}H_{6}I_4Na_2O_5$) is a water-soluble, cherry-pink synthetic dye.^[1] Its utility in the laboratory stems from its distinct colorimetric and fluorescent properties. It is widely recognized as a safer alternative to the potentially carcinogenic Trypan Blue for cell viability assessment.^[2] ^[3] Furthermore, its ability to generate reactive oxygen species upon light activation makes it a potent photosensitizer for research in antimicrobial and anticancer photodynamic therapies.^[4] ^[5]

Core Laboratory Applications

Biological Stain

Erythrosin B's primary role as a biological stain is centered on its ability to differentiate between viable and non-viable cells and to provide contrast in histological preparations.

The principle of the **Erythrosin B** dye exclusion assay is based on the integrity of the cell membrane. Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes are permeable to the dye and appear pink or red under a microscope.[6][7] This method offers several advantages over Trypan Blue, including lower cytotoxicity, allowing for longer incubation times without affecting cell health, and reduced binding to serum proteins, which can interfere with accurate counting.[2][8]

Experimental Protocol: Manual Cell Viability Counting with **Erythrosin B**

1. Reagent Preparation:

- **Erythrosin B** Stock Solution (e.g., 0.4% w/v): Dissolve 0.4 g of **Erythrosin B** powder in 100 mL of phosphate-buffered saline (PBS).
- **Erythrosin B** Working Solution (e.g., 0.02% w/v): Dilute the stock solution 1:20 in PBS.[3] The optimal concentration may vary depending on the cell type and should be determined empirically.

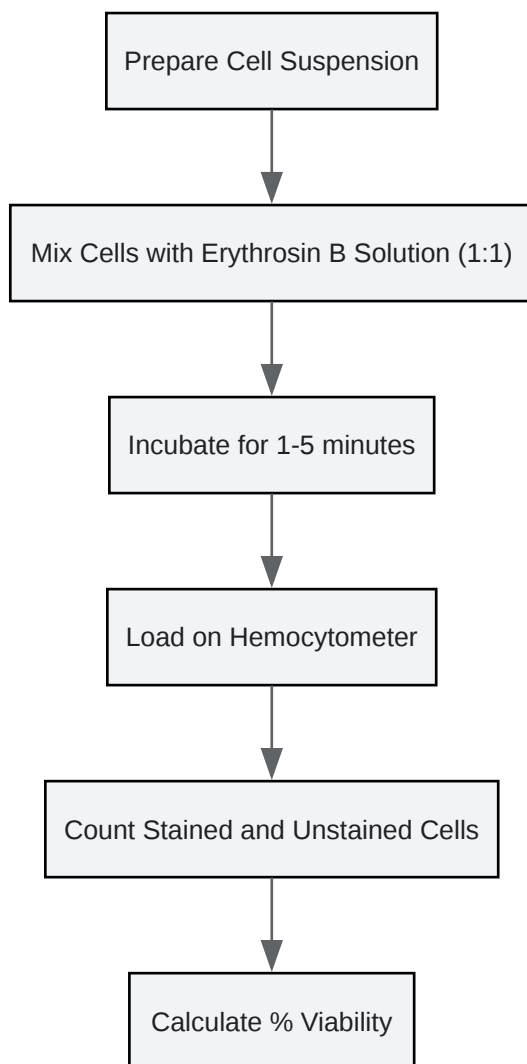
2. Staining Procedure:

- Harvest and resuspend cells in PBS or culture medium to an appropriate concentration for counting.
- In a microcentrifuge tube, mix the cell suspension with the **Erythrosin B** working solution at a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of **Erythrosin B** solution).[7]
- Mix gently and incubate for 1-5 minutes at room temperature.[9] Unlike Trypan Blue, which can be toxic to cells over longer periods, **Erythrosin B** is non-toxic for over 3 hours.[9]

3. Cell Counting:

- Load 10 µL of the stained cell suspension into a hemocytometer.
- Using a light microscope, count the unstained (viable) and stained (non-viable) cells in the central grid of the hemocytometer.
- Calculate cell viability using the following formula:
- % Viability = (Number of viable cells / Total number of cells) x 100

Workflow for Cell Viability Assay



Workflow for Cell Viability Assay with Erythrosin B

[Click to download full resolution via product page](#)

A simplified workflow for determining cell viability using **Erythrosin B**.

Table 1: Quantitative Comparison of **Erythrosin B** and Trypan Blue for Cell Viability

| Parameter | Erythrosin B | Trypan Blue | Reference(s) |
|-----------------------------|---|---|--------------|
| Stains | Dead cells only | Dead cells and serum proteins | [8] |
| Working Concentration | >5 µg/mL | >400 µg/mL | [8] |
| Time to Stain Dead Cells | ~1 minute | >50 minutes | [8][9] |
| Toxicity to Live Cells | Non-toxic for over 2-3 hours | Toxic, can decrease viability over time | [2][9] |
| Carcinogenicity | Considered non-carcinogenic (food additive) | Potentially carcinogenic | [2] |
| Staining of Monolayer Cells | Stains all lethally treated cells | Optimally stains ~60% of lethally treated cells | [10] |

Erythrosin B serves as a counterstain to hematoxylin in the Hematoxylin and Eosin (H&E) staining protocol, one of the most widely used staining methods in histology.[11][12] In this procedure, hematoxylin, a basic dye, stains acidic structures such as the cell nucleus a blue-purple color. **Erythrosin B**, an acidic dye, then stains basic structures like the cytoplasm, collagen, and muscle fibers in varying shades of pink and red.[11][12]

Experimental Protocol: Hematoxylin and **Erythrosin B** (H&E) Staining

1. Reagent Preparation:

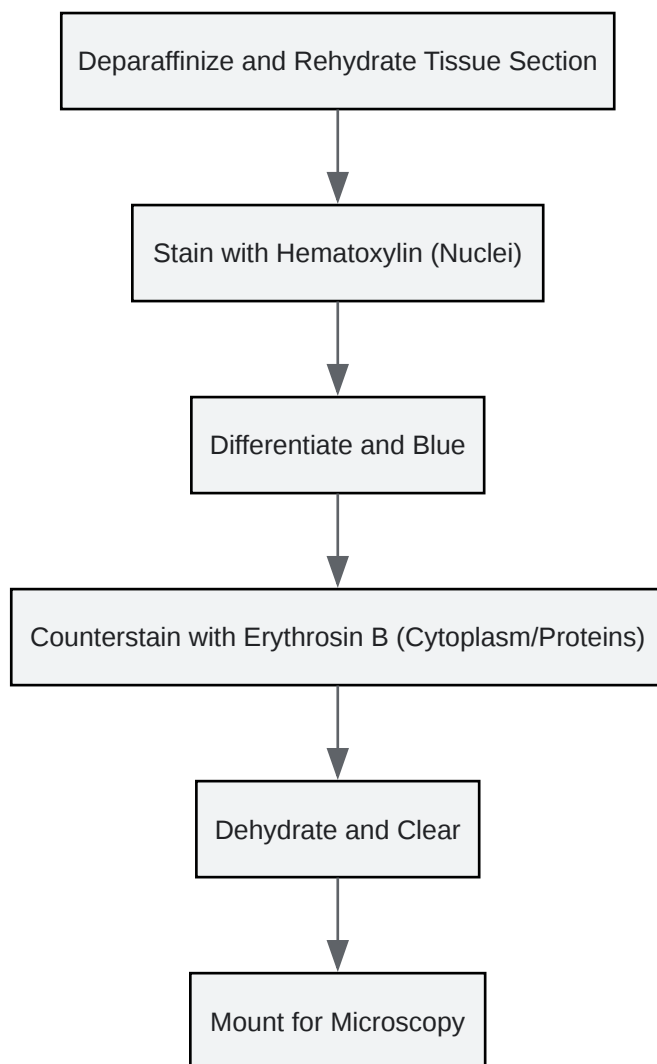
- Harris's Hematoxylin Solution
- **Erythrosin B** Solution (0.5% aqueous): Dissolve 5.0 g of **Erythrosin B** in 1000 mL of distilled water. Add 2.0 mL of 100% acetic acid and mix. Filter before use.[11]
- Acid Alcohol (1% HCl in 70% ethanol)
- Ammonia Water or Scott's Tap Water Substitute

2. Staining Procedure for Paraffin-Embedded Sections:

- Deparaffinization: Immerse slides in two changes of xylene for 10 minutes each.

- Rehydration: Pass slides through decreasing concentrations of ethanol (100%, 95%, 70%) for 2-5 minutes each, followed by a brief wash in distilled water.[\[12\]](#)
- Nuclear Staining: Stain in Harris's hematoxylin solution for 3-8 minutes.[\[12\]](#)
- Washing: Wash in running tap water.
- Differentiation: Dip slides in 1% acid alcohol for a few seconds to remove excess stain.
- Blueing: Rinse in running tap water and then dip in ammonia water or Scott's tap water substitute until the sections turn blue. Wash in tap water.
- Counterstaining: Stain in 0.5% **Erythrosin B** solution for 30 seconds to 10 minutes, depending on the desired intensity.[\[11\]](#)[\[12\]](#)
- Dehydration: Dehydrate the sections by passing them through increasing concentrations of ethanol (95%, 100%).
- Clearing: Clear the slides in two changes of xylene.
- Mounting: Mount with a coverslip using a resinous mounting medium.

Logical Flow of H&E Staining



Logical Flow of H&E Staining with Erythrosin B

[Click to download full resolution via product page](#)

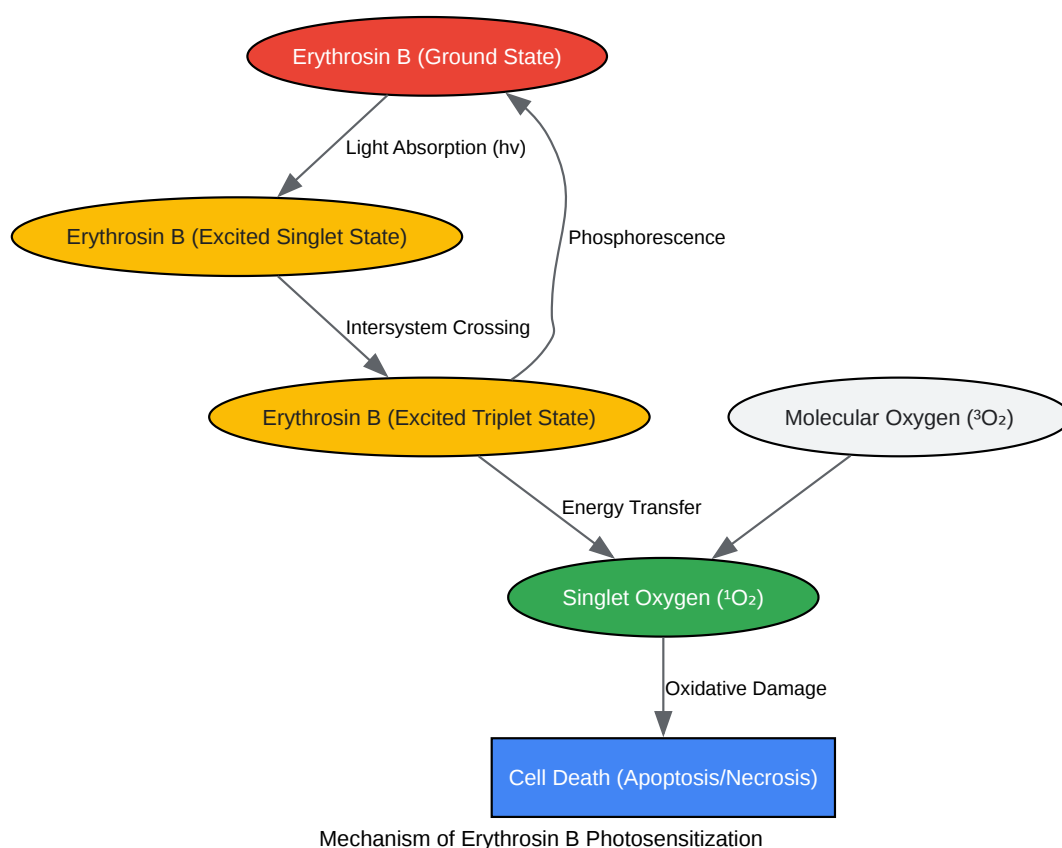
A diagram illustrating the sequential steps in H&E staining.

Photosensitizer in Photodynamic Therapy (PDT)

Photodynamic therapy is a modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death.[4] **Erythrosin B** is an effective photosensitizer due to its high singlet oxygen quantum yield.[13] Upon activation by light of an appropriate wavelength (typically in

the green spectrum), **Erythrosin B** transitions to an excited triplet state. It then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen ($^1\text{O}_2$), which is cytotoxic to cells.[5] This property is exploited in research to study the photodynamic inactivation of cancer cells, bacteria, and fungi.[4][14]

Mechanism of **Erythrosin B** Photosensitization



[Click to download full resolution via product page](#)

The process of light-induced singlet oxygen generation by **Erythrosin B**.

Experimental Protocol: In Vitro Photodynamic Therapy with **Erythrosin B**

1. Cell Culture and Plating:

- Culture target cells (e.g., cancer cells, bacteria, fungi) to the desired confluency.
- For adherent cells, seed them in multi-well plates and allow them to attach overnight. For suspension cells or microorganisms, prepare a suspension of a known concentration.

2. Photosensitizer Incubation:

- Prepare a stock solution of **Erythrosin B** in a suitable solvent (e.g., water or DMSO) and dilute it to the desired final concentration in culture medium. Concentrations can range from μM to mM depending on the cell type and experimental goals.
- Remove the old medium from the cells and add the **Erythrosin B**-containing medium.
- Incubate the cells with the photosensitizer for a specific period (e.g., 1-4 hours) in the dark to allow for cellular uptake.

3. Light Irradiation:

- After incubation, wash the cells with PBS to remove any unbound **Erythrosin B**.
- Add fresh, phenol red-free medium.
- Irradiate the cells with a light source of the appropriate wavelength (around 525 nm for **Erythrosin B**) and a specific light dose (fluence, J/cm^2).

4. Post-Irradiation Incubation and Assessment:

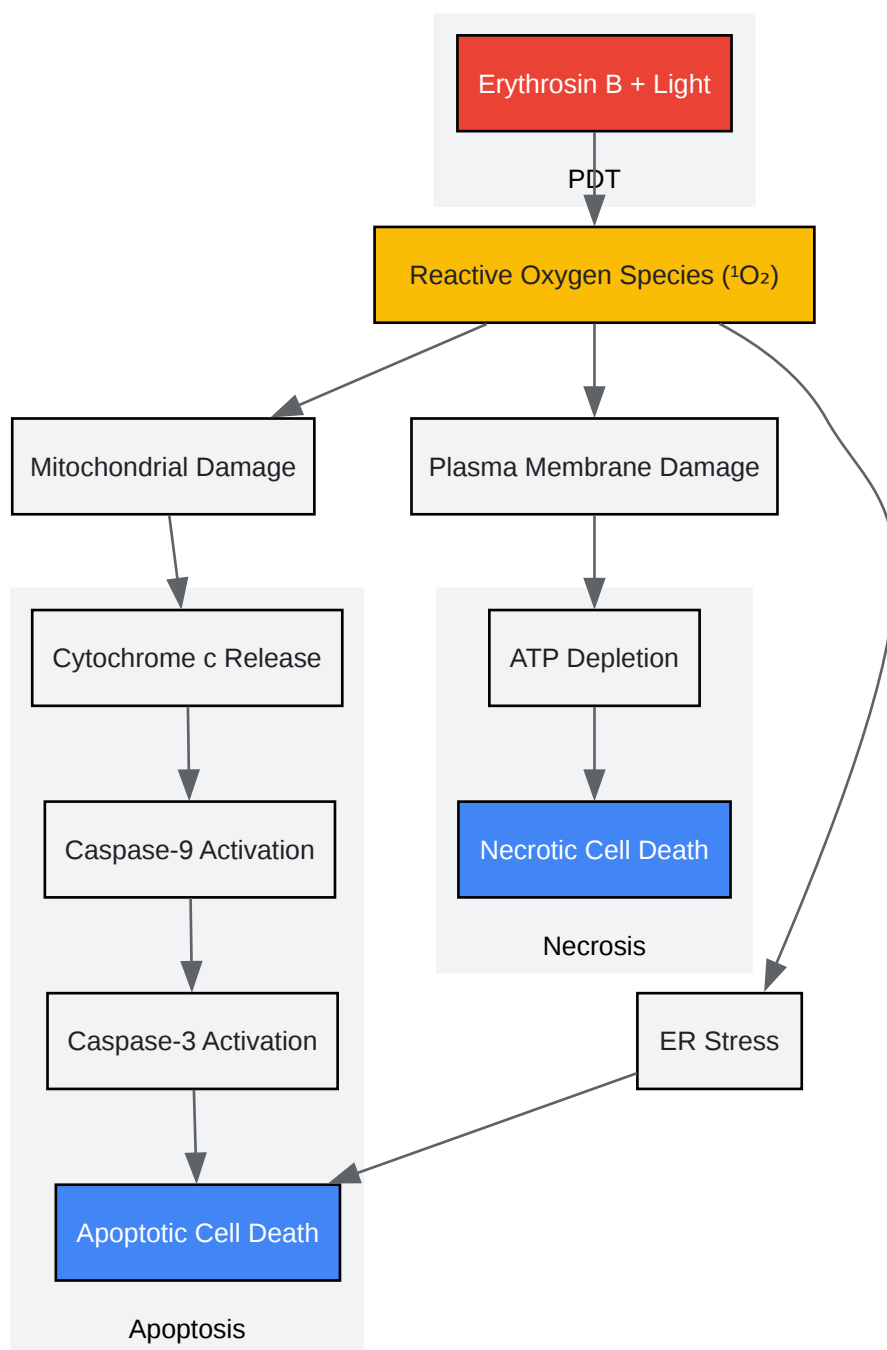
- Incubate the cells for a further period (e.g., 24-48 hours) to allow for the induction of cell death.
- Assess cell viability using methods such as the MTT assay, colony-forming unit (CFU) counting for microorganisms, or **Erythrosin B**/Trypan Blue staining.

Table 2: Quantitative Data on **Erythrosin B**-mediated Photodynamic Therapy

| Target Organism/Cell Line | Erythrosin B Concentration | Light Source/Wavelength | Light Dose (Fluence) | Observed Effect | Reference(s) |
|--------------------------------|-------------------------------|-------------------------|--------------------------|--|--------------|
| Candida albicans (planktonic) | Not specified | LED | Not specified | 3.45 log ₁₀ reduction in CFU/mL | [14] |
| Candida albicans (biofilm) | Not specified | LED | Not specified | <1 log ₁₀ reduction in CFU/mL | [14] |
| Fusarium solani | 0.1% | 518 nm LED | 5.4 J/cm ² | Full inhibition of fungal growth | [15] |
| Aspergillus spp. | 0.1% | 518 nm LED | 5.4 J/cm ² | No growth inhibition | [15] |
| H357 (malignant oral cells) | 818.31 µM (LD ₅₀) | Not specified | 122.58 J/cm ² | ~50% cell killing | [4] |
| DOK (pre-malignant oral cells) | < 1136.5 µM | Not specified | 122.58 J/cm ² | Up to ~80% cell killing | [4] |

PDT can induce cell death through apoptosis or necrosis, depending on the photosensitizer's subcellular localization, the light dose, and the cell type.[16][17] Photosensitizers that localize in the mitochondria, as **Erythrosin B** is suggested to do, often trigger apoptosis through the release of cytochrome c and the activation of caspases.[4][18]

PDT-Induced Cell Death Signaling



Simplified Signaling Pathways in PDT-Induced Cell Death

[Click to download full resolution via product page](#)

An overview of the primary signaling cascades leading to apoptosis and necrosis following PDT.

Fluorescent Probe

Erythrosin B exhibits fluorescence, which can be harnessed for various analytical techniques in the laboratory.^[10] Its fluorescent properties are sensitive to its environment, for example, its fluorescence quantum yield increases upon binding to proteins like bovine serum albumin.^[19] This characteristic allows it to be used in fluorescence microscopy and flow cytometry to detect and quantify cells.

Experimental Protocol: Flow Cytometry for Bacterial Viability with **Erythrosin B**

1. Sample Preparation:

- Prepare bacterial suspensions of live and dead cells (e.g., by heat or ethanol treatment).
- Mix live and dead cell populations in desired ratios.

2. Staining:

- Incubate the bacterial suspension with **Erythrosin B** (a final concentration that needs to be optimized for the specific bacteria and instrument) for at least 5 minutes.^[20]

3. Flow Cytometry Analysis:

- Analyze the stained samples using a flow cytometer equipped with an appropriate laser for excitation (e.g., a 561 nm laser) and an emission filter suitable for **Erythrosin B**'s fluorescence (e.g., a 583/30 filter).^[20]
- Gate on the bacterial population based on forward and side scatter.
- Analyze the fluorescence intensity of the gated population. Live cells will exhibit low fluorescence, while dead, membrane-compromised cells will show a significant increase in fluorescence intensity.^[20]

Table 3: Photophysical and Photochemical Properties of **Erythrosin B**

| Property | Value | Solvent/Conditions | Reference(s) |
|--|--------------------------------|--------------------|--------------|
| Absorption Maximum (λ_{max}) | ~524-527 nm | Aqueous/Ethanol | |
| Fluorescence Quantum Yield (Φ_f) | 0.03 | Aqueous solution | [21] |
| 0.077 | Bound to BSA | [19] | |
| Fluorescence Lifetime (τ_f) | 0.25 ns | Aqueous solution | [21] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.68 | D ₂ O | [22] |
| ~0.82 | Aqueous solution | [13] | |
| Photobleaching Quantum Yield | $\sim 1 \times 10^{-3}$ | Aqueous solution | [21] |
| Phosphorescence Lifetime (τ_p) | $1.92 \pm 0.1 \mu\text{s}$ | 0.1 mM NaOH | [23] |
| Phosphorescence Quantum Yield (Φ_p) | $(1.5 \pm 0.3) \times 10^{-5}$ | 0.1 mM NaOH | [23] |

Conclusion

Erythrosin B is a multifaceted dye with significant applications in modern biological and biomedical research. Its utility as a safe and effective vital stain, a potent photosensitizer for in vitro studies, and a fluorescent probe makes it an indispensable tool for scientists and researchers. The detailed protocols and quantitative data provided in this guide aim to empower laboratory professionals to harness the full potential of **Erythrosin B** in their experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stainsfile.com [stainsfile.com]
- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 3. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 4. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. logosbio.com [logosbio.com]
- 7. bionordika.se [bionordika.se]
- 8. Viability dyes: Trypan blue vs Erythrosine B • Hemocytometer [hemocytometer.org]
- 9. escarpmentlabs.com [escarpmentlabs.com]
- 10. Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. laboratorytests.org [laboratorytests.org]
- 13. researchgate.net [researchgate.net]
- 14. The effects of rose bengal- and erythrosine-mediated photodynamic therapy on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]
- 18. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Erythrosin B: A Comprehensive Technical Guide for Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097352#what-is-erythrosin-b-used-for-in-a-laboratory-setting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com